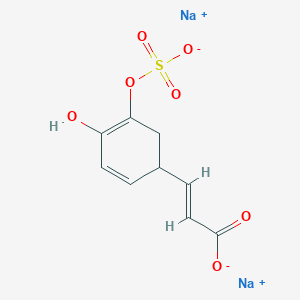
disodium;(E)-3-(4-hydroxy-5-sulfonatooxycyclohexa-2,4-dien-1-yl)prop-2-enoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Disodium;(E)-3-(4-hydroxy-5-sulfonatooxycyclohexa-2,4-dien-1-yl)prop-2-enoate is a complex organic compound characterized by its unique structure, which includes a cyclohexadienyl ring substituted with hydroxy and sulfonatooxy groups, and a propenoate moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of disodium;(E)-3-(4-hydroxy-5-sulfonatooxycyclohexa-2,4-dien-1-yl)prop-2-enoate typically involves multiple steps:
Formation of the Cyclohexadienyl Ring: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.
Introduction of Hydroxy and Sulfonatooxy Groups: The hydroxy group can be introduced via hydroxylation reactions, while the sulfonatooxy group can be added through sulfonation followed by esterification.
Formation of the Propenoate Moiety: This involves the reaction of the cyclohexadienyl intermediate with a suitable propenoate precursor under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve:
Batch Processing: Utilizing large reactors to carry out the multi-step synthesis.
Continuous Flow Synthesis: Employing continuous flow reactors to enhance efficiency and scalability.
Purification: Techniques such as crystallization, distillation, and chromatography are used to purify the final product.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, forming ketones or aldehydes.
Reduction: Reduction reactions can target the double bonds in the propenoate moiety, leading to saturated derivatives.
Substitution: The sulfonatooxy group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, and alcohols.
Major Products
Oxidation Products: Ketones, aldehydes.
Reduction Products: Saturated hydrocarbons.
Substitution Products: Amino, th
属性
分子式 |
C9H8Na2O7S |
|---|---|
分子量 |
306.20 g/mol |
IUPAC 名称 |
disodium;(E)-3-(4-hydroxy-5-sulfonatooxycyclohexa-2,4-dien-1-yl)prop-2-enoate |
InChI |
InChI=1S/C9H10O7S.2Na/c10-7-3-1-6(2-4-9(11)12)5-8(7)16-17(13,14)15;;/h1-4,6,10H,5H2,(H,11,12)(H,13,14,15);;/q;2*+1/p-2/b4-2+;; |
InChI 键 |
NZPSNUPAWLVTLO-IKXJGISXSA-L |
手性 SMILES |
C1C(C=CC(=C1OS(=O)(=O)[O-])O)/C=C/C(=O)[O-].[Na+].[Na+] |
规范 SMILES |
C1C(C=CC(=C1OS(=O)(=O)[O-])O)C=CC(=O)[O-].[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,3-dibromo-5,6-dihydro-4H-cyclopenta[c]thiophen-4-one](/img/structure/B12843961.png)
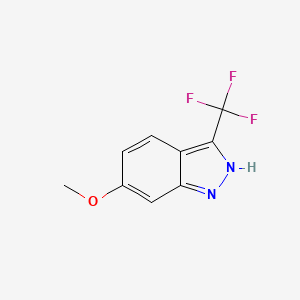
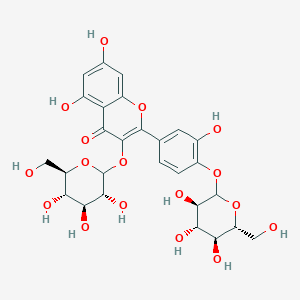
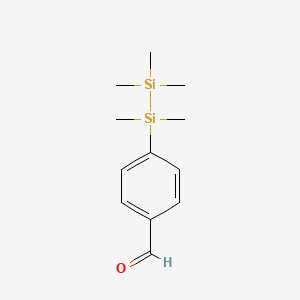
![[(1R,3S,8S,10R)-5,6,12,13-tetramethoxy-5,6,12,13-tetramethyl-9-(trifluoromethylsulfonyloxy)-4,7,11,14-tetraoxatricyclo[8.4.0.03,8]tetradecan-2-yl] benzoate](/img/structure/B12843990.png)
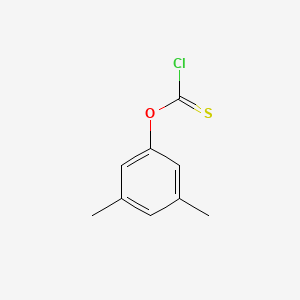
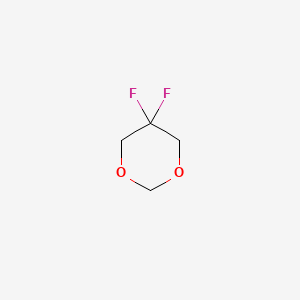
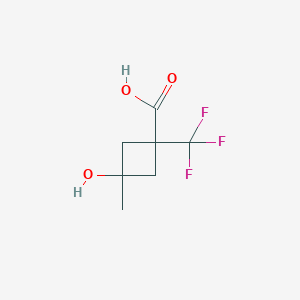
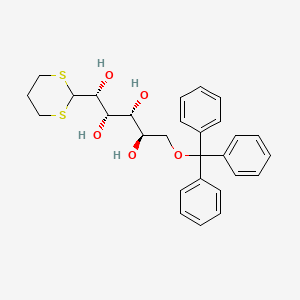
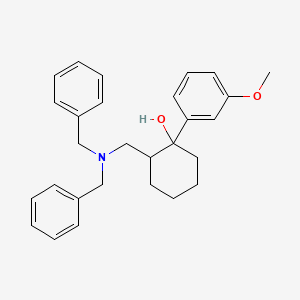
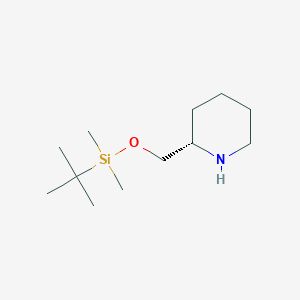
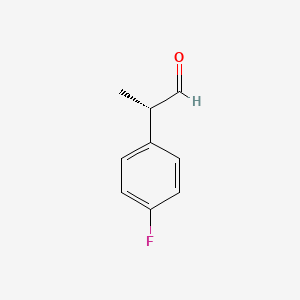
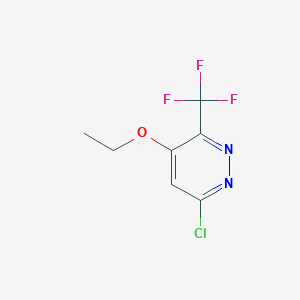
![4-Amino-4'-(methoxycarbonyl)[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12844040.png)
